5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H12N3OS. It is known for its unique structure, which includes a thiazole ring, a phenyl group, and a hydroxyiminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base. This intermediate is then subjected to a reaction with hydroxylamine to yield the desired oxime derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiazole ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiazole or phenyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and hydroxyiminoethyl group are believed to play crucial roles in its bioactivity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and oxime-containing molecules, such as:
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate .
Uniqueness
What sets 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine apart is its unique combination of a thiazole ring, phenyl group, and hydroxyiminoethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique molecular structure, which consists of a thiazole ring, a phenyl group, and a hydroxyiminoethyl substituent. Its molecular formula is C11H12N3OS. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated that certain thiazole derivatives possess significant antibacterial effects against various strains of bacteria, including resistant strains like MRSA. The minimum inhibitory concentrations (MIC) of these compounds often range from 15.6 to 125 μg/mL, indicating their effectiveness compared to standard antibiotics such as gentamicin .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar thiazole derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The cytotoxicity of these compounds often surpasses that of established chemotherapeutics like sorafenib, with IC50 values indicating potent activity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole ring and hydroxyiminoethyl group may play crucial roles in modulating enzyme activities or interfering with receptor-ligand interactions. This modulation can lead to the induction of apoptosis in cancer cells and inhibition of bacterial growth through various biochemical pathways .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in biological applications:
- Anticancer Activity : A study focused on a series of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against HeLa cells, with some compounds exhibiting IC50 values as low as 0.37 µM .
- Antimicrobial Efficacy : Another investigation demonstrated that certain thiazole-based compounds showed strong antibacterial properties against E. coli and K. pneumoniae with MIC values comparable to traditional antibiotics .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(NE)-N-[1-(2-anilino-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCNCROOIUEREQ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=C(S1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=C(S1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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